N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
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Description
N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a useful research compound. Its molecular formula is C28H30N4O5S2 and its molecular weight is 566.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Functionalized Quinazoline Derivatives
The synthesis of various functionalized quinazoline derivatives, including those with a thiazolo[3,4-a]quinazoline structure, has been explored. These compounds are synthesized through reactions involving halogens, chalcogen tetrahalides, and other reagents. Such processes often result in regioselective formation of complex structures (Kut, Onysko, & Lendel, 2020).
Development of Novel Heterocyclic Systems
Efforts have been made to develop new heterocyclic systems containing a thiazolo[3,4-a]quinazoline fragment. These endeavors involve reactions with various reagents, such as benzylmagnesium chloride, and subsequent transformations (Grigoryan, 2018).
Biological Activity and Applications
Cytotoxic Activity
Research has shown that carboxamide derivatives of quinazolines exhibit significant cytotoxic activity. They are potent against various cancer cell lines, including murine leukemia and human leukemia cells, with some compounds showing potent inhibitory properties at very low concentrations (Deady et al., 2003).
Antimicrobial Activity
Some quinazoline derivatives demonstrate antimicrobial properties. These compounds have been tested and shown efficacy against various microbial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020), (Parkhomenko et al., 2006).
Potential Antitumor Properties
The synthesis of benzo[h]quinazoline derivatives, which are structurally similar to thiazoloquinazoline, has been linked to potential antitumor applications. Some compounds in this class have shown moderate therapeutic effects in tumor models (Markosyan et al., 2008).
Computational and Structural Studies
- Computational Analysis: Density Functional Theory (DFT) computational studies have been conducted on quinazoline derivatives. These studies help in understanding the electronic properties and charge transfer mechanisms within these molecules (Mohamed, Abdel-Latif, & Ahmed, 2020).
Properties
IUPAC Name |
3-N-cyclohexyl-8-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O5S2/c1-36-21-11-8-16(14-22(21)37-2)12-13-29-25(33)17-9-10-19-20(15-17)32-24(31-26(19)34)23(39-28(32)38)27(35)30-18-6-4-3-5-7-18/h8,11,14,17-20H,3-7,9-10,12-13,15H2,1-2H3,(H,29,33)(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFKBKNSFCIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NC5CCCCC5)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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